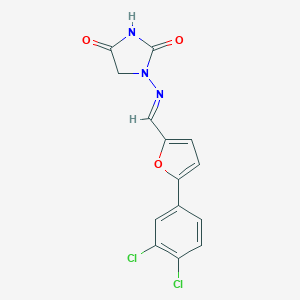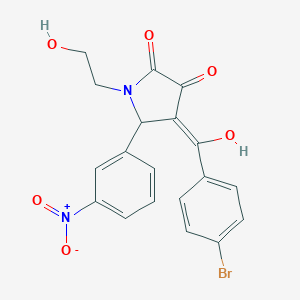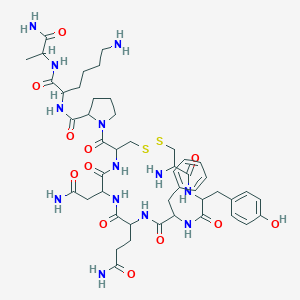
1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-2-amine, also known as TETNA, is a chemical compound that belongs to the class of amines. It is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Wirkmechanismus
The mechanism of action of 1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-2-amine is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. This leads to an increase in the level of serotonin in the brain, which is associated with the regulation of mood, anxiety, and stress.
Biochemical and Physiological Effects:
1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-2-amine has been shown to have various biochemical and physiological effects. In animal studies, it has been found to increase the levels of serotonin in the brain, leading to an antidepressant-like effect. It has also been found to reduce anxiety-like behavior and improve cognitive function. Additionally, it has been shown to reduce drug-seeking behavior in animals with a history of drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-2-amine is its selectivity towards the serotonin system, which makes it a useful tool for studying the role of serotonin in various biological processes. However, one of the limitations of 1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-2-amine is its low solubility in water, which can make it challenging to administer in experiments.
Zukünftige Richtungen
There are several future directions for the research of 1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-2-amine. One potential area of research is the development of 1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-2-amine analogs with improved solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of 1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-2-amine in the treatment of drug addiction and other psychiatric disorders. Additionally, further studies are needed to fully understand the mechanism of action of 1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-2-amine and its effects on various biological processes.
Synthesemethoden
The synthesis of 1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-2-amine involves a multi-step process that starts with the reaction of 2-naphthaldehyde with nitroethane in the presence of a catalyst, resulting in the formation of 1-(2-nitropropenyl)naphthalene. This compound is then reduced using sodium borohydride to form 1-(2-aminopropenyl)naphthalene. Finally, the amine group is protected using acetic anhydride to obtain 1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-2-amine.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-2-amine has shown promising results in various scientific research fields. In medicinal chemistry, it has been studied as a potential drug candidate for the treatment of various diseases, including depression, anxiety, and schizophrenia. In neuroscience, 1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-2-amine has been used as a tool to study the central nervous system's function and behavior. In pharmacology, it has been studied for its potential as a novel therapeutic agent for the treatment of drug addiction.
Eigenschaften
CAS-Nummer |
14342-36-0 |
|---|---|
Molekularformel |
C12H15N |
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
tricyclo[6.2.2.02,7]dodeca-2,4,6-trien-9-amine |
InChI |
InChI=1S/C12H15N/c13-12-7-8-5-6-11(12)10-4-2-1-3-9(8)10/h1-4,8,11-12H,5-7,13H2 |
InChI-Schlüssel |
KEDDYAZGOUYPKC-UHFFFAOYSA-N |
SMILES |
C1CC2C(CC1C3=CC=CC=C23)N |
Kanonische SMILES |
C1CC2C(CC1C3=CC=CC=C23)N |
Andere CAS-Nummern |
14507-51-8 |
Piktogramme |
Health Hazard |
Synonyme |
2-ENDOAMINO-BENZOBICYCLO(2,2,2)-OCTANE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



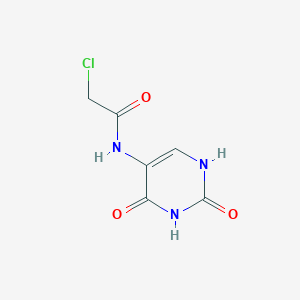


![2-[4-oxo-2-[(2E)-2-[(4-propoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B228595.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-{4-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)amino]phenyl}urea](/img/structure/B228599.png)
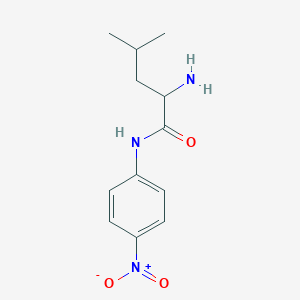

![N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide](/img/structure/B228617.png)

![2-[2-[(2E)-2-[1-(4-acetamidophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228622.png)
![10-{3-[4-(4-Phenyl(1,3-thiazol-2-yl))piperazinyl]propyl}-2-(trifluoromethyl)ph enothiazine](/img/structure/B228625.png)
